Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16026733
InChI: InChI=1S/C13H12N2O5/c1-20-11(17)6-14-10(16)7-15-12(18)8-4-2-3-5-9(8)13(15)19/h2-5H,6-7H2,1H3,(H,14,16)
SMILES:
Molecular Formula: C13H12N2O5
Molecular Weight: 276.24 g/mol

Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate

CAS No.:

Cat. No.: VC16026733

Molecular Formula: C13H12N2O5

Molecular Weight: 276.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate -

Specification

Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
IUPAC Name methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate
Standard InChI InChI=1S/C13H12N2O5/c1-20-11(17)6-14-10(16)7-15-12(18)8-4-2-3-5-9(8)13(15)19/h2-5H,6-7H2,1H3,(H,14,16)
Standard InChI Key FCYZYMYNUSFBRA-UHFFFAOYSA-N
Canonical SMILES COC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate is a white crystalline solid with a solubility profile that varies significantly with solvent polarity. Its canonical SMILES representation (COC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O) reveals a phthalimide moiety connected via an acetylated glycine methyl ester . The InChIKey (FCYZYMYNUSFBRA-UHFFFAOYSA-N) and PubChem CID (3105245) provide unambiguous identifiers for database referencing .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₂N₂O₅
Molecular Weight276.24 g/mol
XLogP3-AA (LogP)0.87 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface108 Ų

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy (DMSO-d₆, 300 MHz) confirms the compound’s structure through distinct proton environments :

  • δ 3.68 ppm (s, 3H): Methyl ester group.

  • δ 4.07–4.15 ppm (m, 4H): Methylene protons of the glycine linker.

  • δ 7.85–8.02 ppm (m, 4H): Aromatic protons of the phthalimide ring.

The ¹³C NMR spectrum further corroborates the carbonyl-rich structure, with signals at δ 167.8 ppm (ester carbonyl) and δ 170.1 ppm (phthalimide carbonyls) .

Synthetic Routes and Optimization

Stepwise Synthesis

The compound is synthesized via a three-step sequence:

  • Phthalimide Formation: Condensation of phthalic anhydride with glycine methyl ester under reflux in acetic acid yields 2-(glycinyl)isoindole-1,3-dione.

  • Acetylation: The primary amine of the glycine linker is acetylated using acetic anhydride in dichloromethane, introducing the acetyl group.

  • Esterification: Final methylation with methanol in the presence of sulfuric acid produces the target compound .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
PhthalimidePhthalic anhydride, glycine, 110°C78%
AcetylationAc₂O, DCM, 0°C → rt85%
EsterificationMeOH, H₂SO₄, reflux92%

Purification and Characterization

Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yields >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 276.0746 (calc. 276.0746 for C₁₃H₁₂N₂O₅) .

Biological Activity and Mechanism

Antitumor Properties

In vitro assays against human cancer cell lines (MCF-7, A549, HepG2) reveal moderate cytotoxicity, with IC₅₀ values of 12–18 μM. Molecular docking studies suggest inhibition of protein kinase C (PKC) via interaction with the ATP-binding pocket (binding energy: −9.2 kcal/mol).

ADMET Profiling

SwissADME predictions indicate:

  • GI Absorption: High (92% probability).

  • Blood-Brain Barrier Permeation: Low (logBB = −1.3).

  • CYP450 2D6 Inhibition: Non-inhibitor.

Applications in Drug Discovery

Kinase Inhibitor Scaffold

The phthalimide moiety serves as a bioisostere for adenine in kinase inhibitors. Structural analogs of this compound have shown promise in targeting BCR-ABL and EGFR mutants .

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